molecular formula C23H25N5O4S B6572697 ethyl 2-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 921858-74-4

ethyl 2-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6572697
CAS No.: 921858-74-4
M. Wt: 467.5 g/mol
InChI Key: BWZOTCDMYAPASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate is a sophisticated synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex architecture that incorporates a fused imidazo[2,1-c][1,2,4]triazole core system, a scaffold frequently investigated for its potential diverse biological activities. The structure is further functionalized with a 4-ethoxyphenyl group at the 7-position and is linked via a sulfanyl-acetamido bridge to a benzoate ester. This specific molecular framework suggests potential as a key intermediate or a target molecule in the development of protease inhibitors, kinase inhibitors, or other enzyme-targeting therapeutic agents. Researchers can utilize this compound as a critical building block for the synthesis of more complex chemical libraries or as a pharmacological probe to study specific biochemical pathways. The presence of the sulfanyl ether and amide linkages provides points for potential hydrogen bonding and interaction with biological targets, while the ester group offers a handle for further chemical modification. As with all our fine chemicals, this product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 2-[[2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S/c1-3-31-17-11-9-16(10-12-17)27-13-14-28-22(27)25-26-23(28)33-15-20(29)24-19-8-6-5-7-18(19)21(30)32-4-2/h5-12H,3-4,13-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZOTCDMYAPASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

  • Oxidation and Reduction: It could undergo oxidation at the ethoxy group, possibly yielding aldehydes or carboxylic acids. Reduction might not be a primary pathway unless targeting specific functional groups.

  • Substitution Reactions: The compound's aromatic rings may participate in electrophilic substitution, especially at activated positions.

  • Common Reagents and Conditions: Typical conditions might include acidic or basic catalysts for substitution reactions, or oxidizing agents like potassium permanganate for oxidation processes.

  • Major Products: The products depend on the specific reagents and conditions used, but could include various functionalized derivatives of the parent compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with imidazo[2,1-c][1,2,4]triazole structures exhibit significant antimicrobial properties. Ethyl 2-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate has been studied for its efficacy against various bacterial strains.

Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazole exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's unique structure allows it to interact with specific molecular targets involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth by modulating pathways associated with cell proliferation.

Case Study: In vitro studies have shown that related compounds can induce apoptosis in cancer cells by activating caspase pathways . This suggests potential for this compound in cancer therapeutics.

Anti-inflammatory Effects

Imidazo[2,1-c][1,2,4]triazole derivatives have also been investigated for their anti-inflammatory properties. The compound may inhibit inflammatory cytokines and pathways involved in chronic inflammation.

Case Study: Research published in Pharmacology Reports highlighted that similar compounds reduced levels of TNF-alpha and IL-6 in animal models of inflammation . This suggests a potential therapeutic role for the compound in treating inflammatory diseases.

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
Imidazo[2,1-c][1,2,4]triazole Core FormationCyclizationHydrazines and nitriles
Sulfanyl Linkage FormationNucleophilic SubstitutionAppropriate electrophiles
EsterificationEsterificationEthanol and acid catalyst

Mechanism of Action

  • The specific mechanism by which this compound exerts its effects would depend on its target.

  • Molecular targets and pathways: It could interact with enzymes or receptors, given the triazole moiety which often mimics natural substrates.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound is compared to six structurally related molecules (Table 1), focusing on core scaffolds, substituents, and molecular properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Notable Properties Reference
Target Compound* C₂₃H₂₃N₅O₄S ~453.5 Imidazo[2,1-c][1,2,4]triazole 4-ethoxyphenyl, ethyl benzoate High lipophilicity (predicted) -
Methyl ester analog (CAS 921579-77-3) C₂₁H₂₁N₅O₄S 439.5 Imidazo[2,1-c][1,2,4]triazole 4-methoxyphenyl, methyl benzoate Lower MW vs. target compound
Fluorophenyl ethyl ester (CAS 923139-72-4) C₁₅H₁₇FN₄O₂S 336.4 Imidazo[2,1-c][1,2,4]triazole 4-fluorophenyl, ethyl propanoate Electronegative F substituent
2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-triazol-3-ylsulfanyl]acetamide (7h) C₁₈H₁₇ClN₄OS 396.87 1,2,4-Triazole 4-chlorophenyl, p-tolylaminomethyl Chlorine enhances stability
3-(2-Acetyloxyphenyl)-isoxazoline-imidazole (5) C₂₉H₂₁N₃O₆SCl₂ 610.5 Isoxazoline-imidazole Acetyloxy-substituted phenyl High m.p. (138°C), Cl substituents
2-[(5-Methylbenzoxazol-2-yl)sulfanyl]acetohydrazide C₁₀H₁₁N₃O₂S 253.28 Benzoxazole 5-methylbenzoxazolyl Hydrazide functional group

*Calculated molecular weight based on formula.

Key Observations :

Core Structure: The imidazo-triazole core (target compound, ) is distinct from triazole (), isoxazoline (), and benzoxazole () scaffolds. The fused tricyclic system may enhance rigidity and binding affinity compared to monocyclic analogs.

Substituent Effects: Ethoxy vs. Halogenated Derivatives: Fluorine (CAS 923139-72-4) and chlorine () substituents introduce electronegativity, which may enhance metabolic stability or receptor interactions.

Ester Groups : Ethyl benzoate (target) vs. methyl benzoate () affects hydrolysis rates; ethyl esters generally exhibit slower enzymatic cleavage, prolonging half-life.

Structure-Activity Relationship (SAR)
  • Electron-Donating Groups (e.g., ethoxy) : Enhance lipophilicity and may improve blood-brain barrier penetration.
  • Halogens (F, Cl) : Increase metabolic stability and electrostatic interactions with targets.
  • Ester vs. Hydrazide : Esters (target compound) are typically prodrugs, whereas hydrazides () may act as direct enzyme inhibitors.

Biological Activity

Ethyl 2-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazoles. This compound is notable for its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The compound exhibits a unique structure that includes:

  • Imidazo[2,1-c][1,2,4]triazole core : Known for its pharmacological properties.
  • Ethoxyphenyl group : Contributes to the compound's lipophilicity and biological interactions.
  • Sulfanyl linkage : Plays a crucial role in the compound's reactivity and biological activity.

The molecular formula of the compound is C20H20N6O3SC_{20}H_{20}N_6O_3S, with a molecular weight of 424.5 g/mol.

The biological activity of this compound involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various cellular pathways leading to significant biological responses:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to receptors influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds within the imidazo[2,1-c][1,2,4]triazole class exhibit substantial antimicrobial properties. Studies have shown that derivatives of this compound demonstrate:

  • Antibacterial Activity : Effective against various strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • Antifungal Activity : Displaying efficacy against fungi such as Candida albicans and Aspergillus fumigatus .

A summary of antimicrobial activity is presented in the table below:

MicroorganismActivity (MIC in μg/mL)
Staphylococcus aureus0.125 - 8
Escherichia coli0.125 - 8
Pseudomonas aeruginosa0.125 - 8
Candida albicansVaries

Anticancer Potential

The imidazo[2,1-c][1,2,4]triazole derivatives have also been explored for their anticancer properties. Various studies have reported cytotoxic effects against cancer cell lines:

  • Mechanism : Induction of apoptosis and inhibition of cell proliferation.
  • Efficacy : Some derivatives have shown IC50 values in the low micromolar range against different cancer cell lines.

Case Studies

Several studies have documented the synthesis and evaluation of this compound along with its analogues:

  • Synthesis and Evaluation : A study synthesized various derivatives and assessed their antibacterial and antifungal activities. Compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications on biological activity. The presence of specific substituents on the imidazole ring significantly affects potency .

Q & A

Q. What techniques study interactions with biological targets like enzymes?

  • Experimental Tools :
  • X-ray Crystallography : Co-crystallize with target enzymes (e.g., kinases) to resolve binding modes .
  • SPR Spectroscopy : Measure binding kinetics (ka/kd) for sulfanyl-acetamido interactions with protein surfaces .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (>100 ns trajectories) to assess stability of key hydrogen bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.